2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a trifluoromethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the trifluoromethoxyphenyl group is introduced to the acetamide moiety. This can be achieved using a suitable trifluoromethoxybenzene derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide: Lacks the trifluoromethoxy group, which may result in different biological activities.
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-18-8-20(13(9)22)7-12(21)19-10-4-2-3-5-11(10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMTUMZGNIBHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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